(+)-Dimethyl 2,3-O-benzylidene-D-tartrate

Catalog No.
S1916797
CAS No.
91326-83-9
M.F
C13H14O6
M. Wt
266.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate

CAS Number

91326-83-9

Product Name

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate

IUPAC Name

dimethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C13H14O6/c1-16-11(14)9-10(12(15)17-2)19-13(18-9)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3/t9-,10-/m0/s1

InChI Key

FMSYNRGOFIGJMM-UWVGGRQHSA-N

SMILES

COC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OC

Isomeric SMILES

COC(=O)[C@@H]1[C@H](OC(O1)C2=CC=CC=C2)C(=O)OC

Asymmetric Catalysis

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is a valuable chiral Brønsted acid catalyst. Due to its well-defined stereochemistry (4S,5S), it can be used to promote asymmetric reactions, favoring the formation of one enantiomer over another. Several studies have explored its use in reactions like aldol condensations, Michael additions, and Diels-Alder cycloadditions, leading to the synthesis of enantiopure compounds with potential applications in pharmaceuticals and agrochemicals [, ].

Chiral Precursor

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate can serve as a versatile chiral starting material for the synthesis of other complex chiral molecules. Its inherent chirality can be transferred to other molecules through chemical transformations, allowing researchers to access enantioenriched products. For instance, the benzylidene group can be cleaved to generate a chiral diol intermediate, which can be further elaborated into various chiral building blocks [].

Resolution of Racemic Mixtures

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate can be employed in the resolution of racemic mixtures. Racemic mixtures contain equal amounts of both enantiomers of a chiral molecule. By selectively forming diastereomeric salts with one enantiomer of the racemic mixture, (+)-Dimethyl 2,3-O-benzylidene-D-tartrate can facilitate the separation and purification of the desired enantiomer [].

XLogP3

1.2

Dates

Modify: 2023-08-16

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